Technical Guide: Structural Elucidation of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Technical Guide: Structural Elucidation of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
This technical guide provides a comprehensive structural and chemical analysis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate , a critical pharmacophore intermediate often utilized in the synthesis of Factor Xa inhibitors and antimicrobial agents.
Executive Summary & Pharmacophore Significance
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate (Molecular Formula:
In medicinal chemistry, this specific topology is highly valued for:
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Bioisosterism: The cyclic urea moiety acts as a conformationally restricted bioisostere of acyclic ureas or amides, improving metabolic stability.
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Binding Affinity: The meta-substitution pattern allows the benzoate ester to target hydrophobic pockets while the imidazolidinone carbonyl and N-H groups engage in critical hydrogen bonding with enzyme active sites (e.g., S1/S4 pockets in serine proteases).
Synthesis & Retrosynthetic Logic
To understand the impurity profile and structural nuances, one must analyze the genesis of the molecule. The most robust synthetic route involves the construction of the cyclic urea ring onto an aniline precursor.
Synthetic Pathway Visualization
The following diagram outlines the primary synthetic vector (Route A) and a convergent metal-catalyzed approach (Route B), highlighting critical intermediates.
Figure 1: Retrosynthetic analysis showing the stepwise ring closure (Route A) versus the convergent C-N coupling (Route B).
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Weight | 234.25 g/mol | Monoisotopic Mass: 234.10 |
| Appearance | White to off-white crystalline solid | Recrystallized typically from EtOH/EtOAc |
| Melting Point | 128 – 132 °C | Dependent on crystal habit (polymorphism risk) |
| Solubility | DMSO, DMF, Chloroform | Poor water solubility; moderate in alcohols |
| pKa (Predicted) | ~14 (Imidazolidinone N-H) | Weakly acidic; deprotonatable by strong bases |
Detailed Spectral Analysis
Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum is distinct due to the asymmetry introduced by the meta-substitution. The imidazolidinone ring protons appear as two distinct multiplets due to the electronic influence of the N-aryl bond.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H2 | 7.95 – 8.05 | Singlet (t) | 1H | Deshielded by ester and N-ring; isolated between substituents. |
| Ar-H6 | 7.75 – 7.85 | Doublet (d) | 1H | Ortho to ester; deshielded. |
| Ar-H4 | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to imidazolidinone; shielding effect of N lone pair is minimal due to urea conjugation. |
| Ar-H5 | 7.40 – 7.50 | Triplet (t) | 1H | Meta to both groups; standard aromatic range. |
| NH (Ring) | 5.50 – 6.50 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| Ester -CH | 4.38 | Quartet | 2H | Typical ethyl ester methylene ( |
| Ring N-CH | 3.90 – 4.00 | Triplet/Multiplet | 2H | Attached to N-Ar; deshielded by aromatic ring. |
| Ring C-CH | 3.55 – 3.65 | Triplet/Multiplet | 2H | Attached to NH; slightly more shielded. |
| Ester -CH | 1.40 | Triplet | 3H | Typical ethyl ester methyl. |
Critical Quality Attribute (CQA): The integration ratio between the aromatic region (4H) and the imidazolidinone ethylene bridge (4H total) is the primary check for cyclization completeness. Residual chloroethyl urea intermediate would show distinct open-chain methylene signals.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid fingerprint for the functional group integrity.
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3250 – 3350 cm
: N-H Stretch. A sharp band indicates the cyclic urea N-H is free. Broadening suggests hydrogen bonding in the solid state. -
1715 cm
: Ester C=O Stretch. Strong, sharp peak characteristic of conjugated benzoates. -
1690 – 1705 cm
: Cyclic Urea C=O Stretch. Often appears as a shoulder or distinct peak slightly lower than the ester. The high wavenumber is due to ring strain in the 5-membered ring. -
1275 cm
: C-O Stretch. Strong ester C-O-C vibration.
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization)
Parent Ion:
Fragmentation Pathway: The molecule follows a predictable fragmentation pattern useful for structural confirmation.
Figure 2: Proposed ESI-MS fragmentation pathway. The stability of the imidazolidinone ring often results in the ester cleavage being the dominant initial fragment.
Experimental Validation Protocol
To validate the structure in a laboratory setting, the following protocol is recommended:
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL DMSO-
. Ensure complete dissolution to prevent signal broadening. -
Acquisition:
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Run 16 scans for
H NMR to ensure S/N ratio > 100:1 for the aromatic protons. -
Run COSY (Correlation Spectroscopy) to confirm the coupling between the two CH
groups in the imidazolidinone ring (validating the ring closure).
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Impurity Check: Look for a triplet at ~3.2 ppm (characteristic of unreacted chloroethyl group from the open-chain urea precursor) or a broad singlet at ~4.5-5.0 ppm (aniline protons from starting material).
References
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Synthesis of Imidazolidin-2-ones: Organic Syntheses, Coll. Vol. 10, p. 363 (2004). Link (General methodology for cyclic ureas).
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Spectral Database for Organic Compounds (SDBS): SDBS No. 21314 (Imidazolidin-2-one reference spectra). Link
- Medicinal Chemistry of Factor Xa Inhibitors:Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.
- Characterization of N-Aryl Imidazolidinones:Spectrochimica Acta Part A, 2012, 96, 768-774. (Detailed IR/NMR assignment of analogous scaffolds).
